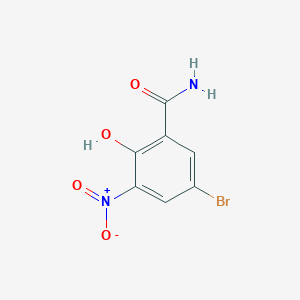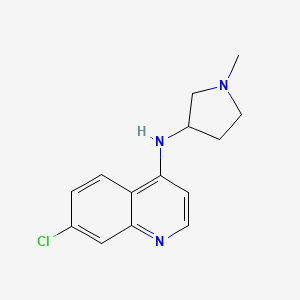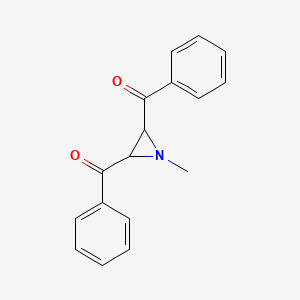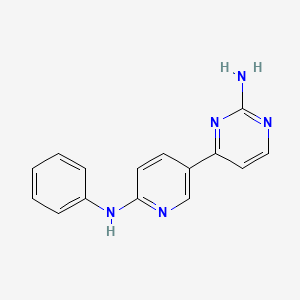
(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico es un compuesto que presenta un grupo ácido borónico unido a un anillo fenilo, que está además sustituido con un grupo 2-nitro-1H-imidazol-1-il etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico generalmente implica múltiples pasos. Un enfoque común es comenzar con la síntesis del anillo imidazol, seguido de la introducción del grupo nitro y el enlace etilo. El paso final involucra la formación del grupo ácido borónico.
Síntesis de imidazol: El anillo imidazol se puede sintetizar utilizando una variedad de métodos, incluyendo la ciclización de amido-nitrilos o la reacción de triazoles con nitrilos bajo la promoción de BF3·Et2O.
Introducción del grupo nitro: El grupo nitro se puede introducir mediante reacciones de nitración, típicamente utilizando ácido nítrico u otros agentes nitrantes.
Formación del enlace etilo: El enlace etilo se puede formar a través de reacciones de alquilación, donde un grupo etilo se introduce en el anillo imidazol.
Formación del ácido borónico:
Métodos de producción industrial
Los métodos de producción industrial para el ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones apropiadas.
Reducción: El grupo ácido borónico puede participar en reacciones de acoplamiento cruzado Suzuki-Miyaura para formar enlaces carbono-carbono.
Sustitución: El anillo imidazol puede sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen hidrógeno gaseoso con un catalizador de paladio.
Reducción: Las condiciones típicas para el acoplamiento Suzuki-Miyaura incluyen un catalizador de paladio, una base (por ejemplo, carbonato de potasio) y un solvente adecuado (por ejemplo, etanol).
Sustitución: Se pueden utilizar reactivos como haluros o agentes alquilantes para reacciones de sustitución en el anillo imidazol.
Principales productos
Reducción del grupo nitro: Produce un derivado sustituido con amina.
Acoplamiento Suzuki-Miyaura: Forma compuestos biarílicos.
Reacciones de sustitución: Produce varios derivados de imidazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico tiene varias aplicaciones de investigación científica:
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a vías biológicas específicas.
Industria: Utilizado en la síntesis de materiales avanzados, incluidos polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción del ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico depende de su aplicación específica. En la química medicinal, puede actuar uniéndose a dianas moleculares específicas, como enzimas o receptores, modulando así su actividad. Se sabe que el grupo ácido borónico forma enlaces covalentes reversibles con dioles y otros nucleófilos, lo que se puede explotar en diversas aplicaciones bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-nitro-1H-imidazol-1-il)etan-1-ol: Estructura similar pero carece del grupo ácido borónico.
Derivados de imidazol: Varios derivados de imidazol con diferentes sustituyentes en el anillo.
Unicidad
El ácido (4-(2-(2-nitro-1H-imidazol-1-il)etil)fenil)borónico es único debido a la presencia tanto del grupo ácido borónico como del anillo de imidazol sustituido con nitro.
Propiedades
Número CAS |
137756-88-8 |
|---|---|
Fórmula molecular |
C11H12BN3O4 |
Peso molecular |
261.04 g/mol |
Nombre IUPAC |
[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |
Clave InChI |
FAEPTDPTTLFNSI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)


![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)



![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)


